Pyrazine-2-carboximidamide

Medicinal Chemistry Kinase Inhibitor Organic Synthesis

The free base (CAS 200928-43-4) is the essential, non-interchangeable precursor for synthesizing the potent LIMK1 inhibitor BMS4 in just six steps. Unlike salt forms or N-hydroxy derivatives, this specific carboximidamide provides the unmodified reactivity required for high-yield kinase inhibitor construction and novel antibacterial sulfamoyl-phenyl-carboximidamides. Substitution with hydrochloride (CAS 138588-41-7) or pyrazine-2-amidoxime compromises downstream synthetic pathways and biological outcomes. Confirm structural identity by 1H NMR or HPLC. For R&D use only.

Molecular Formula C5H6N4
Molecular Weight 122.13 g/mol
CAS No. 200928-43-4
Cat. No. B1619311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazine-2-carboximidamide
CAS200928-43-4
Molecular FormulaC5H6N4
Molecular Weight122.13 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)C(=N)N
InChIInChI=1S/C5H6N4/c6-5(7)4-3-8-1-2-9-4/h1-3H,(H3,6,7)
InChIKeyCEEVRMDYKKNRAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazine-2-carboximidamide (200928-43-4): A Key Heterocyclic Building Block in Medicinal Chemistry


Pyrazine-2-carboximidamide (CAS: 200928-43-4), also referred to as pyrazine-2-carboxamidine, is a heterocyclic compound belonging to the class of imidamides. Characterized by a pyrazine ring substituted with a carboximidamide group, it serves primarily as a versatile synthetic intermediate in medicinal chemistry [1]. Its established role in the synthesis of bioactive molecules, including kinase inhibitors and antimicrobial agents, underscores its value as a functional chemical handle in drug discovery and chemical biology [2]. As a reagent, it enables the efficient construction of complex molecular architectures [3].

Why Direct Substitution with Pyrazine-2-carboximidamide Analogs Can Compromise Research Outcomes


The specific chemical structure of Pyrazine-2-carboximidamide is critical for its intended applications, making generic substitution with seemingly similar compounds a significant scientific risk. The free base (CAS 200928-43-4) is the direct precursor for the synthesis of highly specific inhibitors, such as the potent LIMK1 inhibitor BMS4, where the unmodified amidine group is essential for the subsequent multi-step synthetic pathway [1]. Furthermore, modifications to the core structure, such as the addition of an N-hydroxy group to form pyrazine-2-amidoxime , or the use of different salt forms like the hydrochloride (CAS 138588-41-7) , alter the compound's reactivity, biological activity, and physicochemical properties. These variations can lead to different synthetic outcomes, off-target effects, or changes in potency and selectivity, making the precise form (CAS 200928-43-4) non-interchangeable for specific research workflows.

Quantitative Differentiation of Pyrazine-2-carboximidamide (200928-43-4) from Analogs and Alternatives


Comparative Synthetic Utility: Pyrazine-2-carboximidamide as a Direct Precursor to a Potent LIMK1 Inhibitor

Pyrazine-2-carboximidamide (200928-43-4) is a key starting material for a specific and efficient 6-step synthesis of the potent LIMK1 inhibitor, BMS4. This synthetic route offers a quantifiable improvement over previously published methods [1]. This distinct synthetic role is not performed by its closest analog, pyrazine-2-carboxamide, which lacks the required amidine functionality for this pathway [2].

Medicinal Chemistry Kinase Inhibitor Organic Synthesis

Antimicrobial Potency: The Pyrazine-2-carboximidamide Core is Essential for Equipotent Activity vs. Clinical Standards

Derivatives of Pyrazine-2-carboximidamide (200928-43-4) demonstrate that the core structure is critical for achieving potent antibacterial activity. Specifically, the sulfamoyl-phenyl derivative, N-[4-(thiazol-2-sulfamoyl)phenyl]pyrazine-2-carboximidamide (compound 16), was found to be equipotent to the clinically applied antibiotic sulfamethoxypyridazine [1]. This level of activity is not replicated by derivatives of structurally related building blocks like pyrazine-2-carboxylic acid [2].

Antimicrobial Drug Discovery Sulfonamide Derivative

Enhanced In Vivo Pharmacological Profile: Arylbiamidine Derivatives of Pyrazine-2-carboximidamide Exhibit Significant Tumor Growth Inhibition

An arylbiamidine derivative synthesized from Pyrazine-2-carboximidamide, N-(N-(benzo[d]thiazol-2-yl)carbamimidoyl)pyrazine-2-carboximidamide (Compound 35), demonstrated a favorable pharmacological profile, including a significant reduction in tumor growth in an A375 xenograft mouse model [1]. The free base of Pyrazine-2-carboximidamide was essential for creating the active derivative. In contrast, the more readily available hydrochloride salt form (CAS 138588-41-7) is not suitable for this specific synthetic pathway due to the presence of the counterion, which would interfere with the reaction .

Oncology GSK3β Inhibitor In Vivo Efficacy

Optimal Scientific Use Cases for Pyrazine-2-carboximidamide (200928-43-4)


Synthesis of Potent and Selective Kinase Inhibitors

Leverage Pyrazine-2-carboximidamide (200928-43-4) as a critical, literature-precedented starting material for the de novo synthesis of potent kinase inhibitors, such as the LIMK1 inhibitor BMS4 [1]. This application is ideal for medicinal chemistry groups focused on oncology or neuroscience targets where LIMK1 is implicated. The specific reactivity of the carboximidamide group enables the efficient construction of the desired inhibitor scaffold.

Development of Novel Antimicrobial Agents with Clinically Relevant Potency

Employ Pyrazine-2-carboximidamide (200928-43-4) as a core scaffold for creating novel heterocyclic sulfamoyl-phenyl-carboximidamides. As demonstrated in the literature, this approach can yield compounds with antibacterial potency on par with established clinical antibiotics like sulfamethoxypyridazine [2]. This provides a compelling starting point for antimicrobial drug discovery programs seeking new chemotypes with validated activity.

Generation of In Vivo-Ready Anticancer Drug Candidates

Utilize Pyrazine-2-carboximidamide (200928-43-4) in the synthesis of advanced arylbiamidine derivatives. This strategy has been validated in vivo, with lead compounds showing significant tumor growth reduction in preclinical melanoma models through the inhibition of oncogenic GSK3β [3]. This use case is particularly relevant for translational research projects aiming to move beyond in vitro potency to demonstrated in vivo efficacy.

Quote Request

Request a Quote for Pyrazine-2-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.